Trihexyphenidyl hydrochloride Trihexyphenidyl hydrochloride Trihexyphenidyl hydrochloride is an aralkylamine.
Trihexyphenidyl Hydrochloride is the hydrochloride salt form of trihexyphenidyl, a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson's disease. Trihexyphenidyl hydrochloride antagonizes activities of acetylcholine via muscarinic receptors. This balances the cholinergic and dopaminergic activity in the basal ganglia leading to an improvement of classic Parkinson symptoms such as rigidity and tremor. In addition, trihexyphenidyl hydrochloride exerts a direct antispasmodic effect on smooth muscle.
One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic.
See also: Trihexyphenidyl (has active moiety).
Brand Name: Vulcanchem
CAS No.: 52-49-3
VCID: VC21344007
InChI: InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
SMILES: C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C20H32ClNO
Molecular Weight: 337.9 g/mol

Trihexyphenidyl hydrochloride

CAS No.: 52-49-3

Cat. No.: VC21344007

Molecular Formula: C20H32ClNO

Molecular Weight: 337.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trihexyphenidyl hydrochloride - 52-49-3

CAS No. 52-49-3
Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
IUPAC Name 1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
Standard InChI Key QDWJJTJNXAKQKD-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Canonical SMILES C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Appearance White Solid
Melting Point >251°C

Chemical Properties and Structure

Physical and Chemical Characteristics

Trihexyphenidyl hydrochloride exists as a solid crystalline powder with a white to almost white appearance . The compound is classified under acute toxicity (Oral) Category 4, indicating some level of toxicity when ingested . Its systematic chemical name is 1-cyclohexyl-1-phenyl-3-(1-piperidyl)-1-propanol hydrochloride, also referred to as α-cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride or benzhexol hydrochloride .

Molecular Properties

The molecular formula for trihexyphenidyl hydrochloride is C₂₀H₃₁NO·HCl . The compound features a complex structure incorporating cyclohexyl and phenyl rings connected to a piperidine group via a propanol chain. This unique chemical architecture contributes to its specific pharmacological properties and receptor interactions.

Table 1: Key Physical and Chemical Properties of Trihexyphenidyl Hydrochloride

PropertyDescription
Physical StateSolid crystal/powder
ColorWhite to almost white
Chemical FormulaC₂₀H₃₁NO·HCl
SynonymsBenzhexol hydrochloride, α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride
Toxicity ClassificationAcute toxicity (Oral) Category 4
SolubilityWater-soluble (as hydrochloride salt)

Mechanism of Action

Primary Pharmacological Actions

Trihexyphenidyl hydrochloride functions as a non-selective muscarinic acetylcholine receptor antagonist, exhibiting higher binding affinity for the M1 receptor subtype . The compound exerts a direct inhibitory effect on the parasympathetic nervous system, which governs multiple automatic physiological functions including digestion and respiratory processes . This anticholinergic activity forms the basis for its therapeutic applications in movement disorders.

Receptor Interactions

In vivo studies demonstrate that trihexyphenidyl displays greater affinity for central muscarinic receptors located in the cerebral cortex compared to those situated peripherally . This preferential central activity contributes to its efficacy in treating disorders of the central nervous system. Beyond its anticholinergic effects, research suggests that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, indirectly enhancing dopamine release in the striatum .

Table 2: Receptor Interactions of Trihexyphenidyl Hydrochloride

TargetActionOrganismAffinity
Muscarinic acetylcholine receptor M1AntagonistHumansHigh
Beta-3 adrenergic receptorAgonistHumansVariable
Muscarinic acetylcholine receptor M2AntagonistHumansLower
Muscarinic acetylcholine receptor M3AntagonistHumansLower
Muscarinic acetylcholine receptor M4AntagonistHumansLower
Muscarinic acetylcholine receptor M5AntagonistHumansLower

Pharmacokinetics

Elimination

The primary route of elimination for trihexyphenidyl hydrochloride is likely renal, with the compound predominantly excreted in the urine . The mean elimination half-life has been determined to be 3.2 ± 0.3 hours, indicating relatively rapid clearance from the body .

Table 3: Pharmacokinetic Parameters of Trihexyphenidyl Hydrochloride

ParameterValue
Cₘₐₓ7.2 ng/mL
Tₘₐₓ1.3 hours
AUC201 ng·h/mL
Protein Binding36.13-41.92% (to albumin)
Elimination Half-life3.2 ± 0.3 hours
Primary Elimination RouteRenal

Clinical Applications

Approved Indications

Trihexyphenidyl hydrochloride is officially indicated for all types of parkinsonism . It serves as an adjunctive therapy in the comprehensive management of Parkinson's disease, helping to control the motor symptoms associated with this neurodegenerative condition . Additionally, the compound is prescribed for the treatment of drug-induced extrapyramidal symptoms, which can emerge as adverse effects of various medications, particularly certain antipsychotics .

Dosage Forms and Administration

Adverse Effects and Toxicity

Common Adverse Effects

Trihexyphenidyl hydrochloride is associated with numerous adverse effects attributable to its anticholinergic properties. Commonly reported effects include:

  • Dry mouth (xerostomia)

  • Anhidrosis (reduced sweating)

  • Mydriasis (pupil dilation)

  • Urinary hesitancy or retention

  • Reduced gastrointestinal motility

  • Tachycardia

  • Hyperthermia

Serious Adverse Effects

More serious complications that may occur with trihexyphenidyl use include:

  • Angle-closure glaucoma (potentially resulting in blindness in severe cases)

  • Paradoxical sinus bradycardia

  • Cycloplegia (paralysis of accommodation)

  • Confusion and cognitive impairment

  • Psychosis and hallucinations

  • Respiratory depression (in overdose cases)

Pediatric Considerations

In pediatric populations, distinct adverse events have been documented, including:

  • Hyperkinesia

  • Psychosis

  • Forgetfulness

  • Weight loss

  • Restlessness

  • Chorea

  • Sleep alterations

Toxicity and Overdose

Symptoms of trihexyphenidyl overdose include severe manifestations of its anticholinergic effects: pronounced mydriasis, extreme dryness of mucous membranes, facial flushing, atonic states of bowels and bladder, and hyperthermia . Central nervous system effects such as agitation, confusion, hallucinations, and delirium are common in overdose scenarios . Without appropriate medical intervention, severe overdoses may progress to respiratory depression, cardiac arrest, and ultimately death, with children being particularly vulnerable .

Management of overdose focuses on supportive and symptomatic care, potentially including airway maintenance and the administration of physostigmine, an acetylcholinesterase inhibitor that can counteract anticholinergic toxicity .

Research Findings on Long-term Effects

Cognitive Implications

Studies examining Parkinson's disease patients receiving long-term trihexyphenidyl treatment (≥2 years) have documented a doubled prevalence of both amyloid plaque and neurofibrillary tangle densities, pathological hallmarks associated with Alzheimer's disease . This indicates potential disease-modifying effects beyond symptomatic management.

Experimental Evidence

Animal studies provide further insight into the neurological impact of extended trihexyphenidyl administration. In experimental models using 3-month-old Sprague-Dawley rats, trihexyphenidyl treatment produced significant behavioral deficits during Morris water maze testing for the initial three months, suggesting cognitive impairment . Interestingly, these behavioral deficits showed restoration between the fourth and sixth months of testing, indicating possible compensatory mechanisms .

Neuroinflammatory and Immunological Effects

Perhaps most significantly, gene microarray analysis identified substantial alterations in gene expression patterns following long-term trihexyphenidyl exposure . Among the most affected were genes related to immune response, antigen processing and presentation, and major histocompatibility complex (MHC) function . Specifically, 68 genes (47%) were upregulated while 176 genes (53%) were downregulated in trihexyphenidyl-treated aging subjects compared to controls .

Confocal microscopy confirmed decreased expression of MHC class I in the brains of trihexyphenidyl-treated aging animals . Furthermore, extended trihexyphenidyl treatment primed hippocampal and cortical microglia to undergo inflammatory phenotypic switching, resulting in microgliosis and microglial activation that coincided with pathological misfolded tau lesions . These findings highlight neuroimmune responses and neuroinflammation as critical mechanisms in trihexyphenidyl-induced Alzheimer's disease-like neuropathology following prolonged exposure .

Table 4: Key Research Findings on Long-term Trihexyphenidyl Effects

FindingDetailsImplications
Behavioral DeficitsExtended mean latencies in MWM testing during initial 3 monthsPotential cognitive impairment
Gene Expression Changes68 genes upregulated, 176 genes downregulatedWidespread molecular alterations
Immune Response SuppressionDownregulation of immune, antigen processing, and MHC genesCompromised neuroimmune function
Decreased MHC Class I ExpressionConfirmed by confocal analysisAltered neuronal signaling
Microglial ActivationInflammatory phenotypic switch in hippocampus and cortexNeuroinflammatory progression
Tau PathologyCoincidence with microglial activationPotential neurodegenerative processes

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator